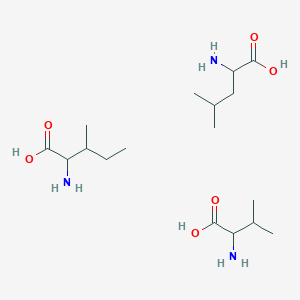

![molecular formula C26H42N4O11 B12295568 (2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)

(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Esta modificación permite un mejor control sobre la liberación de fármacos y mejora la biocompatibilidad del material . Mal-PEG4-VA se utiliza comúnmente en el desarrollo de sistemas de administración de fármacos dirigidos y en la creación de formulaciones de acción prolongada para diversas aplicaciones médicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Mal-PEG4-VA se sintetiza a través de una serie de reacciones químicas que implican la modificación del polietilenglicol (PEG) con un grupo de acetato de vinilo. El proceso generalmente implica los siguientes pasos:

Activación de PEG: El PEG se activa primero reaccionándolo con un agente de activación adecuado, como el anhídrido succínico.

Introducción del Grupo Maleimida: El PEG activado luego se hace reaccionar con maleimida para introducir el grupo maleimida.

Modificación de Acetato de Vinilo: Finalmente, el maleimida-PEG se hace reaccionar con acetato de vinilo para obtener Mal-PEG4-VA.

Métodos de Producción Industrial

La producción industrial de Mal-PEG4-VA sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Mal-PEG4-VA experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: El grupo maleimida en Mal-PEG4-VA puede reaccionar con grupos tiol en proteínas u otras moléculas para formar enlaces tioéter estables.

Reacciones de Adición: El grupo de acetato de vinilo puede experimentar reacciones de adición con varios nucleófilos.

Reactivos y Condiciones Comunes

Reactivos Tiol: Los reactivos tiol comunes utilizados en reacciones con Mal-PEG4-VA incluyen cisteína y glutatión.

Nucleófilos: Varios nucleófilos como aminas y alcoholes pueden reaccionar con el grupo de acetato de vinilo.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen conjugados unidos a tioéter y productos de adición con nucleófilos .

Aplicaciones Científicas De Investigación

Mal-PEG4-VA tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Administración de Fármacos: Mal-PEG4-VA se utiliza en el desarrollo de sistemas de administración de fármacos dirigidos, lo que permite la liberación controlada de agentes terapéuticos.

Dispositivos Médicos: Se utiliza en la creación de recubrimientos biocompatibles para dispositivos médicos.

Conjugados Anticuerpo-Fármaco (ADCs): Mal-PEG4-VA se utiliza como un enlace en la síntesis de ADCs, que son terapias contra el cáncer dirigidas que administran fármacos citotóxicos específicamente a las células cancerosas.

Mecanismo De Acción

El mecanismo de acción de Mal-PEG4-VA involucra su capacidad de formar enlaces tioéter estables con grupos tiol en proteínas u otras moléculas. Esto permite la administración dirigida de agentes terapéuticos y mejora la biocompatibilidad del material . Los objetivos moleculares y las vías involucradas incluyen los grupos tiol en las proteínas y los sitios nucleofílicos en varias biomoléculas .

Comparación Con Compuestos Similares

Compuestos Similares

Mal-PEG4-DBCO: Un entrecruzador heterobifuncional que contiene un grupo maleimida reactivo con tiol y un grupo dibencilciclooctino (DBCO).

Mal-PEG2-VCP-Eribulina: Un fármaco basado en Eribulina para conjugados de anticuerpos.

Unicidad

Mal-PEG4-VA es único debido a su combinación de un grupo maleimida y un grupo de acetato de vinilo, lo que permite un mejor control sobre la liberación de fármacos y una mejor biocompatibilidad en comparación con otros derivados de PEG .

Propiedades

Fórmula molecular |

C26H42N4O11 |

|---|---|

Peso molecular |

586.6 g/mol |

Nombre IUPAC |

2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C26H42N4O11/c1-18(2)24(25(35)28-19(3)26(36)37)29-21(32)7-10-38-12-14-40-16-17-41-15-13-39-11-8-27-20(31)6-9-30-22(33)4-5-23(30)34/h4-5,18-19,24H,6-17H2,1-3H3,(H,27,31)(H,28,35)(H,29,32)(H,36,37) |

Clave InChI |

JQKQDAYKTXEJOZ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

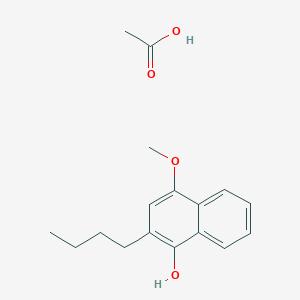

![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)

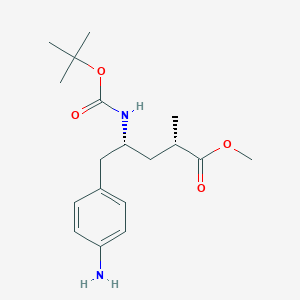

![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)

![Phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt (9CI)](/img/structure/B12295557.png)